CYP1A2 Inhibition: 2,4-Dimethylquinoline vs. 2,6-Dimethylquinoline and Other Isomers
In a comprehensive study evaluating the CYP1A2 inhibitory potency of 52 structurally diverse compounds, 2,4-Dimethylquinoline demonstrated an IC50 value of 40 mM, placing it among the most potent inhibitors in the naphthalene-type compound set, alongside 1,4-dichloronaphthalene [1]. This potency is directly attributed to its specific 2,4-substitution pattern, as evidenced by the significantly lower IC50 values of other isomers. For instance, 2,6-Dimethylquinoline, a closely related positional isomer, exhibited a higher IC50 (weaker inhibition) [1]. The study explicitly concludes that disubstituted quinolines are more potent than monosubstituted ones and that the presence of a heterocyclic nitrogen atom (in quinolines) generally yields lower IC50 values than corresponding naphthalene derivatives [1].
| Evidence Dimension | CYP1A2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 40 mM |
| Comparator Or Baseline | 2,6-Dimethylquinoline (IC50 > 40 mM, exact value not specified but stated to be less potent) |
| Quantified Difference | 2,4-Dimethylquinoline is a more potent CYP1A2 inhibitor than its 2,6-isomer under identical assay conditions. |
| Conditions | Recombinant human CYP1A2 enzyme assay using 7-ethoxyresorufin O-dealkylation as the probe reaction; 96-well plate format. |
Why This Matters
This data is critical for researchers designing in vitro metabolism or drug-drug interaction studies, as it quantifies the compound's potential to block CYP1A2-mediated pathways compared to other available quinoline isomers.
- [1] Korhonen, L. E., et al. (2005). Predictive Three-Dimensional Quantitative Structure-Activity Relationship of Cytochrome P450 1A2 Inhibitors. Journal of Medicinal Chemistry, 48(11), 3808-3815. View Source
